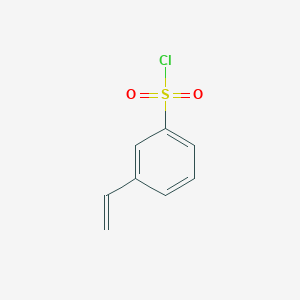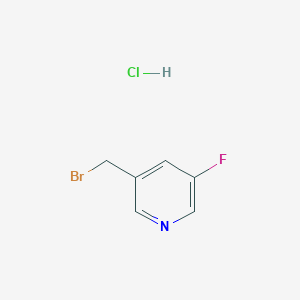
Benzenesulfonylchloride,3-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonylchloride,3-ethenyl-: is an organosulfur compound with the molecular formula C8H7ClO2S. It is a derivative of benzenesulfonyl chloride, where a vinyl group is attached to the benzene ring. This compound is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water. It is primarily used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chlorination of Benzenesulfonic Acid: Benzenesulfonylchloride,3-ethenyl- can be synthesized by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride.
Reaction with Chlorosulfonic Acid:
Industrial Production Methods:
Phosphorus Oxychloride Method: This method involves the chlorination of benzenesulfonic acid with phosphorus oxychloride, which is commonly used in industrial settings due to its efficiency and cost-effectiveness.
Chlorosulfonic Acid Method:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzenesulfonylchloride,3-ethenyl- undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters.
Addition Reactions: The vinyl group allows for addition reactions, such as hydroboration-oxidation and halogenation.
Common Reagents and Conditions:
Amines and Alcohols: Used in nucleophilic substitution reactions to form sulfonamides and sulfonate esters.
Borane and Halogens: Used in addition reactions involving the vinyl group.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Vinyl Addition Products: Formed from addition reactions involving the vinyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes for the formation of C-C and C-X bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry:
Mecanismo De Acción
Mechanism:
Electrophilic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Nucleophilic Attack: The nucleophile attacks the positively charged intermediate, leading to the formation of the final product.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Benzenesulfonyl Chloride: A closely related compound without the vinyl group, commonly used in similar applications.
Toluenesulfonyl Chloride: Another related compound with a methyl group instead of a vinyl group, often preferred due to its solid state at room temperature.
Uniqueness:
Propiedades
Fórmula molecular |
C8H7ClO2S |
|---|---|
Peso molecular |
202.66 g/mol |
Nombre IUPAC |
3-ethenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h2-6H,1H2 |
Clave InChI |
DPHMYZQKUZTFKW-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=CC=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)

